molecular formula C9H15N3O4S B2653664 3-(1-(Methylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034388-96-8

3-(1-(Methylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B2653664
CAS No.: 2034388-96-8
M. Wt: 261.3
InChI Key: GGQYQQKHPRJACC-UHFFFAOYSA-N
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Description

3-(1-(Methylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly for investigating inflammatory pathways and enzyme inhibition. Its structure, featuring an imidazolidine-2,4-dione (hydantoin) core linked to a methylsulfonyl-piperidine moiety, is closely related to compounds identified as potent inhibitors of the NLRP3 inflammasome, a key multiprotein complex involved in the innate immune response . The aberrant activation of the NLRP3 inflammasome is implicated in the pathogenesis of a wide range of diseases, including autoimmune, neurodegenerative, cardiovascular, and metabolic disorders . Research into inhibitors that can block NLRP3-driven pyroptosis and the maturation of pro-inflammatory cytokines like IL-1β is therefore a major focus in therapeutic development . The piperidine-4-yl subunit attached to a heterocyclic dione is a recognized pharmacophore in this field, suggesting this compound's potential utility as a critical tool for elucidating the mechanisms of inflammasome regulation and for screening new anti-inflammatory agents . Furthermore, structurally related compounds containing the imidazolidine-2,4-dione motif have been explored as inhibitors of matrix metalloproteinases (MMPs), such as MMP-9 and MMP-12, which are enzymes involved in tissue remodeling and inflammatory conditions like chronic obstructive pulmonary disease (COPD) . The presence of the methylsulfonyl group offers a versatile handle for probing interactions with enzymatic targets, potentially influencing selectivity and binding affinity. This combination of features makes this compound a valuable building block for researchers designing and synthesizing novel small molecules to study inflammasome biology, MMP activity, and other related signaling pathways.

Properties

IUPAC Name

3-(1-methylsulfonylpiperidin-4-yl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O4S/c1-17(15,16)11-4-2-7(3-5-11)12-8(13)6-10-9(12)14/h7H,2-6H2,1H3,(H,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQYQQKHPRJACC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)N2C(=O)CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Methylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation, using reagents such as methylsulfonyl chloride.

    Formation of the Imidazolidine Ring: The imidazolidine ring is formed through a cyclization reaction involving urea or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Methylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

3-(1-(Methylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-(Methylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. This may include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(Methylsulfonyl)piperidin-4-yl)-4,5-dihydro-1H-imidazo[4,5-h]quinazolin-8-amine: This compound shares the piperidine and methylsulfonyl groups but has a different heterocyclic structure.

    Piperidine Derivatives: Compounds containing the piperidine ring, which are widely studied for their pharmacological properties.

Uniqueness

3-(1-(Methylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is unique due to its combination of piperidine and imidazolidine rings, along with the presence of the methylsulfonyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

3-(1-(Methylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione, also known by its CAS number 2034388-96-8, is a compound of interest due to its potential biological activities. The compound features a piperidine ring, which is well-known for its diverse pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory activities. This article reviews the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C9_9H15_{15}N3_3O4_4S
  • Molecular Weight : 261.30 g/mol
  • Structure : The compound contains an imidazolidine core linked to a methylsulfonyl piperidine moiety.

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial effects. For instance, derivatives containing the piperidine nucleus have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The exact antibacterial efficacy of this compound remains to be fully characterized; however, its structural analogs suggest a promising profile.

Enzyme Inhibition

The compound is hypothesized to possess enzyme inhibitory properties. Piperidine derivatives have been recognized for their ability to inhibit acetylcholinesterase (AChE) and urease. In related studies, certain piperidine-based compounds achieved IC50_{50} values as low as 0.63 µM against AChE . This suggests that this compound may also exhibit potent enzyme inhibition.

While the precise mechanism of action for this specific compound is still under investigation, it is likely that it interacts with various molecular targets involved in cellular signaling pathways. Compounds with similar structural motifs have been shown to alter enzyme activities and influence physiological responses .

Case Studies and Research Findings

  • Antibacterial Screening : A study evaluated several piperidine derivatives for their antibacterial properties and found that many exhibited significant activity against pathogenic bacteria. The findings suggest that the incorporation of the methylsulfonyl group may enhance this activity .
  • Enzyme Inhibition Studies : Research has highlighted the potential of piperidine derivatives as AChE inhibitors, which are crucial in treating conditions such as Alzheimer's disease. The ability of these compounds to inhibit urease also points to their potential in managing urinary tract infections .

Data Table: Biological Activity Overview

Activity TypeCompound StructureIC50_{50} (µM)Reference
AntibacterialPiperidine derivativesVaries (0.63 - 21.25)
AChE InhibitionSimilar piperidine compounds0.63 - 6.28
Urease InhibitionPiperidine derivatives<10

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1-(methylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves sulfonylation of a piperidine intermediate followed by cyclization with imidazolidine-2,4-dione precursors. Key steps include:

  • Sulfonylation : Reacting 1-(piperidin-4-yl)imidazolidine-2,4-dione with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
  • Purification : Use column chromatography or recrystallization to isolate the product. Optimization of solvent systems (e.g., methanol/ethyl acetate) improves yield .
  • Yield Enhancement : Vary reaction temperature (40–60°C), stoichiometry (1.2–1.5 equivalents of methylsulfonyl chloride), and catalyst (e.g., DMAP) to minimize side reactions .

Q. How can the structural integrity of this compound be confirmed using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Analyze 1^1H and 13^13C spectra for characteristic peaks: methylsulfonyl protons (δ 3.0–3.2 ppm), piperidine ring protons (δ 1.5–2.5 ppm), and imidazolidine-dione carbonyl carbons (δ 170–175 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion ([M+H]+^+) and fragmentation patterns using high-resolution MS (HRMS) or GC-MS .
  • HPLC Purity Analysis : Utilize a C18 column with a mobile phase of methanol and sodium acetate buffer (pH 4.6, 65:35 v/v) to assess purity >98% .

Q. What preliminary assays are recommended to evaluate the compound's bioactivity in CNS disorder models?

  • Methodological Answer :

  • In Vitro Receptor Binding : Screen for affinity at dopamine, serotonin, or NMDA receptors using radioligand displacement assays .
  • Cellular Models : Test neuroprotective effects in oxidative stress-induced neuronal cell lines (e.g., SH-SY5Y) via MTT assays .
  • Permeability Assessment : Use Caco-2 cell monolayers or PAMPA to predict blood-brain barrier penetration .

Advanced Research Questions

Q. What experimental strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models to identify metabolic instability or poor absorption .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites in liver microsomes or plasma .
  • Dose-Response Refinement : Adjust in vivo dosing regimens (e.g., subchronic administration) to align with in vitro IC50_{50} values .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the methylsulfonyl group in bioactivity?

  • Methodological Answer :

  • Analog Synthesis : Replace methylsulfonyl with acetyl, ethylsulfonyl, or aryl groups to compare potency .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with target proteins (e.g., NMDA receptors) .
  • Thermodynamic Analysis : Measure binding affinity (SPR or ITC) to correlate substituent effects with receptor occupancy .

Q. What methodologies are recommended for assessing the compound's metabolic stability and potential drug-drug interactions?

  • Methodological Answer :

  • Liver Microsome Assays : Incubate with human/rat liver microsomes and NADPH to measure intrinsic clearance .
  • CYP Inhibition Screening : Test against CYP3A4, CYP2D6, and CYP2C9 isoforms using fluorogenic substrates .
  • Reactive Metabolite Detection : Trapping studies with glutathione or potassium cyanide to identify electrophilic intermediates .

Q. How can impurities or degradation products be identified and quantified during stability studies?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions .
  • HPLC-MS/MS Analysis : Use a gradient elution method (acetonitrile/0.1% formic acid) to separate and identify degradation products .
  • ICH Guidelines : Follow Q1A(R2) and Q3B(R2) for stability-indicating methods and impurity thresholds .

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